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molecular formula C13H18N2O B8563740 2-Amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one

2-Amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one

Cat. No. B8563740
M. Wt: 218.29 g/mol
InChI Key: QODCZGOKJSQHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265122B2

Procedure details

A solution of 41 (0.36 g, 1.1 mmol) in TFA (5 mL) and CH2Cl2 (5 mL) was stirred at room temperature for 40 minutes. The mixture was concentrated in vacuo and the residue was dissolved in EtOAc (50 mL). Upon sequential washings with 1 N NaOH (2×50 mL) and brine (50 mL), the organic solution was dried (Na2SO4) and concentrated to afford 42 (0.20 g, 77%).
Name
41
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[C:11](=[O:23])[C:12]([NH:15]C(=O)OC(C)(C)C)([CH3:14])[CH3:13]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH2:15][C:12]([CH3:14])([CH3:13])[C:11]([N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1)=[O:23]

Inputs

Step One
Name
41
Quantity
0.36 g
Type
reactant
Smiles
C1N(CCC2=CC=CC=C12)C(C(C)(C)NC(OC(C)(C)C)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (50 mL)
WASH
Type
WASH
Details
Upon sequential washings with 1 N NaOH (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)N1CC2=CC=CC=C2CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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